Cas no 1337362-03-4 (tert-butyl N-2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethylcarbamate)

Technical Introduction: tert-Butyl N-2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethylcarbamate is a protected amine derivative featuring a catechol moiety with an additional methoxy substituent. This compound is valuable in organic synthesis, particularly for the controlled introduction of functionalized aromatic systems. The tert-butyl carbamate (Boc) group ensures stability under basic and nucleophilic conditions, while the catechol and methoxy groups offer versatile reactivity for further modifications. Its structural features make it suitable for applications in pharmaceutical intermediates, ligand design, and asymmetric catalysis. The compound’s well-defined protection strategy facilitates selective deprotection, enabling precise synthetic transformations. High purity and consistent performance are critical for its use in complex multi-step syntheses.
tert-butyl N-2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethylcarbamate structure
1337362-03-4 structure
Product name:tert-butyl N-2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethylcarbamate
CAS No:1337362-03-4
MF:C14H22N2O5
MW:298.334884166718
CID:6511904
PubChem ID:164663921

tert-butyl N-2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethylcarbamate
    • tert-butyl n-[2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethyl]carbamate
    • EN300-1890178
    • 1337362-03-4
    • Inchi: 1S/C14H22N2O5/c1-14(2,3)21-13(19)16-7-9(15)8-5-10(17)12(18)11(6-8)20-4/h5-6,9,17-18H,7,15H2,1-4H3,(H,16,19)
    • InChI Key: MBZABRDAHSOLAJ-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C1C=C(C(=C(C=1)OC)O)O)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 298.15287181g/mol
  • Monoisotopic Mass: 298.15287181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114Ų
  • XLogP3: 0.8

tert-butyl N-2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1890178-0.25g
tert-butyl N-[2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethyl]carbamate
1337362-03-4
0.25g
$1065.0 2023-09-18
Enamine
EN300-1890178-1.0g
tert-butyl N-[2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethyl]carbamate
1337362-03-4
1g
$1157.0 2023-06-03
Enamine
EN300-1890178-0.5g
tert-butyl N-[2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethyl]carbamate
1337362-03-4
0.5g
$1111.0 2023-09-18
Enamine
EN300-1890178-0.05g
tert-butyl N-[2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethyl]carbamate
1337362-03-4
0.05g
$972.0 2023-09-18
Enamine
EN300-1890178-10.0g
tert-butyl N-[2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethyl]carbamate
1337362-03-4
10g
$4974.0 2023-06-03
Enamine
EN300-1890178-2.5g
tert-butyl N-[2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethyl]carbamate
1337362-03-4
2.5g
$2268.0 2023-09-18
Enamine
EN300-1890178-1g
tert-butyl N-[2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethyl]carbamate
1337362-03-4
1g
$1157.0 2023-09-18
Enamine
EN300-1890178-5g
tert-butyl N-[2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethyl]carbamate
1337362-03-4
5g
$3355.0 2023-09-18
Enamine
EN300-1890178-10g
tert-butyl N-[2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethyl]carbamate
1337362-03-4
10g
$4974.0 2023-09-18
Enamine
EN300-1890178-5.0g
tert-butyl N-[2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethyl]carbamate
1337362-03-4
5g
$3355.0 2023-06-03

Additional information on tert-butyl N-2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethylcarbamate

Research Brief on tert-butyl N-2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethylcarbamate (CAS: 1337362-03-4)

Recent studies on tert-butyl N-2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethylcarbamate (CAS: 1337362-03-4) have highlighted its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel therapeutics targeting neurological and cardiovascular diseases. This compound, characterized by its unique phenyl-ethylcarbamate structure, has garnered attention due to its role in facilitating the synthesis of dopamine derivatives and other catecholamine-based molecules. The presence of multiple hydroxyl and methoxy functional groups enhances its reactivity and binding affinity, making it a valuable scaffold in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways and optimization strategies for tert-butyl N-2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethylcarbamate. The researchers employed a combination of solid-phase peptide synthesis (SPPS) and microwave-assisted organic synthesis (MAOS) to achieve high yields and purity. The study emphasized the compound's stability under various pH conditions, which is critical for its application in drug formulation. Additionally, the team identified potential impurities and degradation products, providing a framework for quality control in industrial-scale production.

In another recent investigation, the compound's pharmacological potential was evaluated in vitro and in vivo. The results, published in Bioorganic & Medicinal Chemistry Letters, demonstrated its ability to modulate dopamine receptor activity, suggesting applications in Parkinson's disease therapy. The study also noted its antioxidant properties, which could mitigate oxidative stress in neurodegenerative conditions. These findings underscore the dual functionality of tert-butyl N-2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethylcarbamate as both a synthetic intermediate and a bioactive agent.

Further research has focused on the compound's role in prodrug development. A 2024 preprint in ChemRxiv detailed its use as a protective group for amine functionalities, enabling targeted drug delivery. The study highlighted its compatibility with enzyme-cleavable linkers, which could enhance the specificity and efficacy of therapeutic agents. This approach aligns with current trends in precision medicine, where minimizing off-target effects is paramount.

Despite these advancements, challenges remain in scaling up production and ensuring cost-effectiveness. A review in Organic Process Research & Development (2023) discussed the environmental impact of large-scale synthesis, advocating for greener alternatives such as biocatalysis. The authors proposed using immobilized enzymes to reduce waste and improve sustainability, a direction that could shape future research and industrial practices.

In conclusion, tert-butyl N-2-amino-2-(3,4-dihydroxy-5-methoxyphenyl)ethylcarbamate (CAS: 1337362-03-4) represents a versatile and promising compound in the intersection of chemistry and biomedicine. Its applications span from synthetic chemistry to drug discovery, with ongoing studies exploring its full therapeutic potential. Continued innovation in synthesis methods and a deeper understanding of its mechanistic roles will be essential for translating laboratory findings into clinical solutions.

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